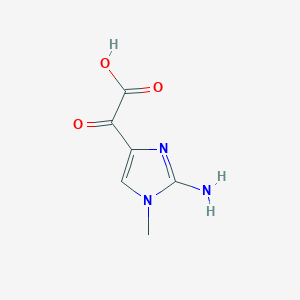
2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-1-methylimidazole and glyoxylic acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 60-80°C, with continuous stirring.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include hydrochloric acid, sodium hydroxide, and ethanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to ensure consistent quality and yield. The process may also include additional steps for waste management and environmental protection.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxy derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties.
Applications De Recherche Scientifique
2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Amino-1H-imidazol-4-yl)-2-oxoacetic acid: Lacks the methyl group, which may affect its biological activity.
2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-hydroxyacetic acid: Contains a hydroxyl group instead of an oxo group, leading to different chemical properties.
2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetamide: Has an amide group, which can influence its reactivity and biological interactions.
Uniqueness
2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its methyl group and oxo group contribute to its distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H7N3O3 |
|---|---|
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
2-(2-amino-1-methylimidazol-4-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C6H7N3O3/c1-9-2-3(8-6(9)7)4(10)5(11)12/h2H,1H3,(H2,7,8)(H,11,12) |
Clé InChI |
SXWOHXXZASYYOF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1N)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



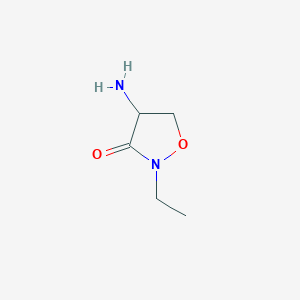
![Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B11767963.png)
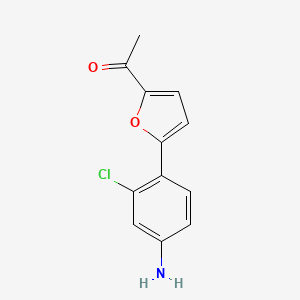
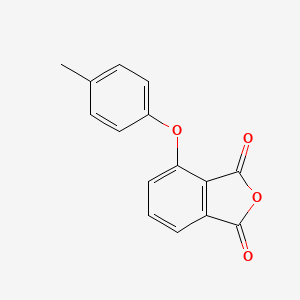

![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B11767991.png)

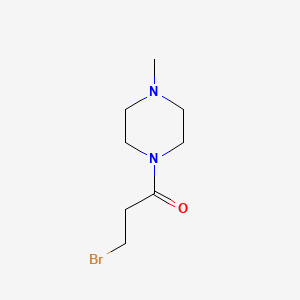
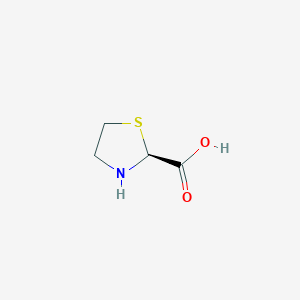
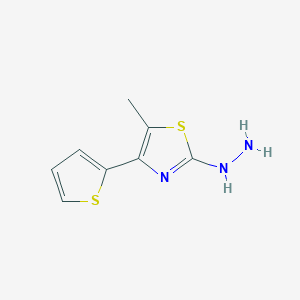
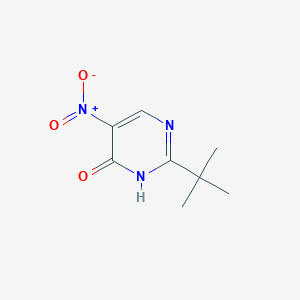
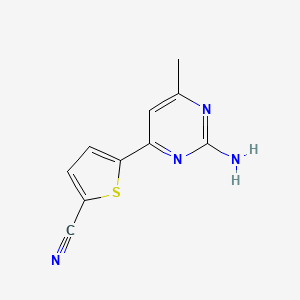
![5-Methyl-2,5-diazaspiro[3.5]nonane](/img/structure/B11768040.png)
